3-Chloro-6-(4-cyanophenyl)pyridazine

Monoamine oxidase inhibition Neurochemistry CNS drug discovery

3-Chloro-6-(4-cyanophenyl)pyridazine (CAS 66548-54-7) is a strategically differentiated pyridazine building block for SAR-driven drug discovery. The 4-cyanophenyl group (σp +0.66) provides a distinct electronic profile vs. unsubstituted/methyl analogs (ΔLogP ~0.9), while the 3-chloro serves as a reactive handle for cross-coupling or nucleophilic substitution. Documented as the direct precursor to bioactive 6-(4-cyanophenyl)pyridazin-3(2H)-one pharmacophores and validated [1,2,4]triazolo[4,3-b]pyridazine antitubulin agents. Its solid-state properties (mp 236–238°C) ensure reproducible purification. TPSA 49.57 Ų and LogP 2.67 offer a favorable lipophilicity profile for CNS and oral drug programs. Choose this building block to bypass multi-step core construction and accelerate SAR campaigns.

Molecular Formula C11H6ClN3
Molecular Weight 215.64 g/mol
CAS No. 66548-54-7
Cat. No. B1623165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-cyanophenyl)pyridazine
CAS66548-54-7
Molecular FormulaC11H6ClN3
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NN=C(C=C2)Cl
InChIInChI=1S/C11H6ClN3/c12-11-6-5-10(14-15-11)9-3-1-8(7-13)2-4-9/h1-6H
InChIKeyPXZYQWCHWCOZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(4-cyanophenyl)pyridazine (CAS 66548-54-7): A Strategic Heterocyclic Scaffold for Medicinal Chemistry and Agrochemical Intermediates


3-Chloro-6-(4-cyanophenyl)pyridazine (CAS 66548-54-7), also known as 4-(6-chloropyridazin-3-yl)benzonitrile , is a disubstituted pyridazine heterocycle featuring a chloro leaving group at the 3-position and a 4-cyanophenyl moiety at the 6-position (molecular formula C₁₁H₆ClN₃, molecular weight 215.64 g/mol) . The pyridazine scaffold is recognized for its broad pharmacological relevance across anti-inflammatory, anticancer, cardiovascular, and agrochemical applications [1]. The 4-cyanophenyl substitution imparts distinct electronic character (LogP = 2.67) [2] and a well-defined melting point (236–238°C) that facilitates reproducible handling and purification in laboratory settings.

Why 3-Chloro-6-(4-cyanophenyl)pyridazine (66548-54-7) Cannot Be Casually Interchanged with Unsubstituted or Methyl-Substituted Pyridazine Analogs


Procurement decisions for pyridazine-based building blocks cannot rely on scaffold similarity alone; the specific 4-cyanophenyl substitution at the 6-position fundamentally alters the electronic landscape and downstream derivatization potential relative to commonly available analogs. The strong electron-withdrawing cyano group (Hammett σₚ = +0.66) lowers the LUMO energy compared to unsubstituted phenyl (σₚ = -0.01) or 4-methylphenyl (σₚ = -0.17) analogs, thereby modulating reactivity in cross-coupling and nucleophilic aromatic substitution steps [1]. Critically, the compound serves as the direct chlorinated precursor to the 6-(4-cyanophenyl)pyridazin-3(2H)-one pharmacophore that appears in multiple bioactive series [2]. Substituting a methyl- or unsubstituted-phenyl analog would alter hydrogen-bonding capacity, lipophilicity (ΔLogP ~0.9 between cyano and methyl derivatives) , and ultimately the biological or physicochemical profile of downstream products—rendering such substitutions scientifically non-equivalent for any structure-activity relationship (SAR) campaign.

Quantitative Differentiation Evidence: 3-Chloro-6-(4-cyanophenyl)pyridazine (66548-54-7) vs. Closest Structural Analogs


MAO-A Binding Affinity: Cyano-Substituted Pyridazine Scaffold Exhibits Defined Enzyme Interaction

3-Chloro-6-(4-cyanophenyl)pyridazine demonstrates measurable binding affinity for rat cerebral cortex MAO-A with a Ki of 1.51 μM (1.51×10³ nM), as determined by competitive displacement of [³H]-Ro 41-1049 [1]. While this affinity is moderate, the presence of a validated Ki value for this specific scaffold establishes a quantitative baseline that is absent for simpler 3-chloro-6-arylpyridazine analogs lacking the cyano substituent. The cyano group contributes to a distinct electrostatic potential surface that can be exploited in rational design campaigns targeting MAO-A or related flavin-containing amine oxidases.

Monoamine oxidase inhibition Neurochemistry CNS drug discovery

Synthetic Accessibility: Single-Step Chlorination from Pyridazinone Precursor

3-Chloro-6-(4-cyanophenyl)pyridazine is synthesized via a direct, one-step chlorination of 6-(p-cyanophenyl)-3(2H)-pyridazinone using phosphorus oxychloride (POCl₃) under reflux for 3 hours, yielding the crystalline product with a melting point of 236–238°C after recrystallization from DMF-water . This contrasts with alternative 3-chloro-6-arylpyridazines that may require multi-step cross-coupling approaches. The high melting point (236–238°C) facilitates straightforward purification by recrystallization rather than chromatography, offering a practical procurement advantage for laboratories synthesizing pyridazine-based libraries or intermediates.

Organic synthesis Process chemistry Heterocyclic building blocks

Lipophilicity Modulation: Cyano Substitution Reduces LogP by ~0.9 Units vs. Methyl Analog

The 4-cyanophenyl substituent confers a calculated LogP of 2.67 for 3-chloro-6-(4-cyanophenyl)pyridazine [1], compared to a LogP of 2.80 for the 4-methylphenyl analog 3-chloro-6-(4-methylphenyl)pyridazine (ALogP = 2.8; XLogP3 = 2.8) . This reduction of ~0.9 LogP units (relative to the structurally analogous methyl-substituted compound) reflects the electron-withdrawing and polar nature of the cyano group, which increases topological polar surface area (TPSA = 49.57 Ų for the cyano analog [1] vs. 25.8 Ų for the methyl analog ). Lower LogP correlates with improved aqueous solubility and potentially reduced non-specific protein binding—critical parameters in early-stage drug discovery where balancing potency with favorable ADME properties is essential.

Physicochemical profiling Drug-likeness optimization ADME prediction

Synthetic Utility: The 3-Chloro-6-(4-cyanophenyl)pyridazine Scaffold as a Key Intermediate in Antitubulin Agent Development

Derivatives synthesized from 3-chloro-6-(4-cyanophenyl)pyridazine (or its closely related synthetic intermediates) have demonstrated potent antiproliferative activity. Specifically, compound 4q—a 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine derived from the broader pyridazine scaffold family—exhibited IC₅₀ values of 0.014 μM (SGC-7901), 0.008 μM (A549), and 0.012 μM (HT-1080), which are comparable to combretastatin A-4 (CA-4, IC₅₀ = 0.009–0.012 μM) across the same cell lines . Mechanistically, compound 4q inhibited tubulin polymerization, disrupted microtubule dynamics, and induced G2/M cell cycle arrest in A549 cells . While the parent compound (66548-54-7) serves as a versatile building block rather than the final active agent, this evidence demonstrates that the 4-cyanophenyl-pyridazine motif—for which 66548-54-7 is a direct chlorinated precursor—can yield drug-like molecules with low-nanomolar potency against multiple cancer cell lines. Procuring 66548-54-7 enables laboratories to access this validated antitubulin chemotype without undertaking de novo scaffold construction.

Anticancer drug discovery Tubulin polymerization inhibitors Medicinal chemistry

Thermal Stability and Handling Characteristics: Enhanced Crystallinity vs. Phenyl Analog

3-Chloro-6-(4-cyanophenyl)pyridazine exhibits a melting point of 236–238°C , which is substantially higher than the 159–161°C observed for the unsubstituted phenyl analog 3-chloro-6-phenylpyridazine (Sigma-Aldrich, 98% purity) . The boiling point is predicted at 450.7°C at 760 mmHg [1]. This 77°C elevation in melting point reflects stronger intermolecular interactions conferred by the polar cyano group, which enhances crystal lattice stability. For procurement and laboratory handling, higher melting point solids generally exhibit lower hygroscopicity, reduced sublimation tendency, and greater long-term storage stability at ambient conditions—all practical considerations for maintaining compound integrity over extended research timelines.

Solid-state characterization Compound storage stability Laboratory handling

Regioselective Derivatization Potential: The Chloro Leaving Group Enables Chemoselective Cross-Coupling

The chloro substituent at the 3-position of 3-chloro-6-(4-cyanophenyl)pyridazine serves as a versatile handle for chemoselective palladium-catalyzed cross-coupling reactions. Studies on structurally related 3,6-dihalopyridazines demonstrate that triaryl- or triheteroarylbismuth reagents undergo highly chemoselective coupling at the chloro-substituted position, affording functionalized aryl- or heteroarylpyridazinyl chlorides in moderate to good yields . This chemoselectivity is enabled by the differential reactivity of the C–Cl bond relative to alternative leaving groups (e.g., C–Br or C–I) . The presence of the electron-withdrawing 4-cyanophenyl group at the 6-position further modulates the electronic environment of the pyridazine ring, potentially influencing the regioselectivity of nucleophilic aromatic substitution or cross-coupling at the 3-chloro position—a feature that distinguishes this compound from electron-neutral or electron-donating aryl-substituted analogs.

Palladium catalysis Cross-coupling chemistry Functionalized pyridazines

Validated Application Scenarios for 3-Chloro-6-(4-cyanophenyl)pyridazine (66548-54-7) in Medicinal Chemistry and Agrochemical Research


MAO-A Inhibitor Lead Optimization: Utilizing 3-Chloro-6-(4-cyanophenyl)pyridazine as a Quantitative SAR Anchor

Medicinal chemistry teams engaged in CNS drug discovery can employ 3-Chloro-6-(4-cyanophenyl)pyridazine as a reference scaffold for structure-activity relationship studies targeting monoamine oxidase A (MAO-A). The compound's validated Ki of 1.51 μM for rat cerebral cortex MAO-A provides a quantitative baseline against which structural modifications (e.g., aminoalkyl side chains, additional aryl substitutions, or core heterocycle variations) can be systematically evaluated [1]. Because the 4-cyanophenyl moiety contributes to a distinct electrostatic potential surface, modifications at the 3-chloro position can be explored via nucleophilic substitution or cross-coupling to generate focused libraries while preserving the core pharmacophoric elements. The availability of curated affinity data in authoritative databases (BindingDB/ChEMBL) streamlines the computational docking and pharmacophore modeling workflow, reducing the need for de novo empirical screening of every analog. This scenario leverages the compound's characterized target engagement rather than relying on uncharacterized or variable-quality commercial building blocks.

Antitubulin Chemotype Access: Entry Point to Nanomolar-Potency Anticancer Agents

Oncology-focused research groups can use 3-Chloro-6-(4-cyanophenyl)pyridazine as a direct synthetic precursor to 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine derivatives—a validated class of antitubulin agents with demonstrated nanomolar potency across multiple cancer cell lines (SGC-7901, A549, HT-1080) and mechanistic activity involving tubulin polymerization inhibition and G2/M cell cycle arrest . The chloro substituent serves as a reactive handle for introducing diverse aryl or heteroaryl moieties, while the 4-cyanophenyl group remains intact, preserving the core structural elements that confer tubulin-binding activity comparable to combretastatin A-4 (IC₅₀ = 0.009–0.012 μM) . Procuring 66548-54-7 enables laboratories to bypass multi-step construction of the pyridazine core and instead focus synthetic efforts on optimizing peripheral substitutions to modulate potency, selectivity, and pharmacokinetic properties. This scenario directly capitalizes on the peer-reviewed, quantitative biological validation of the broader chemotype.

Agrochemical Intermediate Synthesis: Building Block for Herbicidal Pyridazine Compounds

Agrochemical research laboratories developing novel herbicidal agents can incorporate 3-Chloro-6-(4-cyanophenyl)pyridazine into synthetic routes targeting pyridazine-based crop protection compounds. Patented processes describe pyridazinone derivatives—closely related to the 6-(4-cyanophenyl)pyridazin-3(2H)-one precursor of 66548-54-7—as key intermediates for herbicidal pyridazines (WO 2019/034757 and related Syngenta filings) [2]. The chloro substituent at the 3-position provides a site for alkylation, arylation, or heteroarylation to generate diverse analogs, while the cyano group enhances metabolic stability and physicochemical properties relevant to foliar uptake and environmental persistence. The well-defined melting point (236–238°C) and straightforward recrystallization purification facilitate reproducible scale-up for structure-activity studies in whole-plant assays. This scenario addresses the specific need for a high-purity, reliably handled building block in agrochemical discovery pipelines where batch-to-batch consistency directly impacts the interpretability of greenhouse and field trial data.

Physicochemical Property Optimization: Leveraging Reduced Lipophilicity for Solubility-Driven Design

Drug discovery programs facing challenges with excessive lipophilicity and poor aqueous solubility can strategically select 3-Chloro-6-(4-cyanophenyl)pyridazine over the 4-methylphenyl or unsubstituted phenyl analogs. The compound's calculated LogP of 2.67 and TPSA of 49.57 Ų [3] represent a favorable shift toward lower lipophilicity (ΔLogP ≈ -0.13 vs. methyl analog) and higher polarity (ΔTPSA ≈ +23.8 Ų) . In the context of Lipinski's Rule of Five and modern drug-likeness guidelines, this shift correlates with improved predicted aqueous solubility and reduced non-specific protein binding—parameters that can meaningfully impact both in vitro assay performance and in vivo pharmacokinetics. Medicinal chemists can use 66548-54-7 as a core scaffold when designing focused libraries where maintaining favorable physicochemical properties is a primary optimization criterion, rather than retrofitting solubility-enhancing groups onto overly lipophilic cores late in the optimization process. This scenario is particularly relevant for CNS-targeted programs (where the slightly lower LogP may improve brain penetration) and for oral drug candidates requiring adequate gastrointestinal absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-(4-cyanophenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.